molecular formula C17H17ClN2O5 B3743344 N'-(3-chlorobenzoyl)-3,4,5-trimethoxybenzohydrazide

N'-(3-chlorobenzoyl)-3,4,5-trimethoxybenzohydrazide

Cat. No.: B3743344
M. Wt: 364.8 g/mol
InChI Key: XIUOIIGZDMMRNH-UHFFFAOYSA-N
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Description

“N’-(3-chlorobenzoyl)isonicotinohydrazide” is a compound that has been synthesized and tested for activity in mycobacterium tuberculosis . It’s a derivative of isonicotinylhydrazide (INH), an antibiotic used for the treatment of tuberculosis .


Synthesis Analysis

The compound “N’-(3-chlorobenzoyl)isonicotinohydrazide” was synthesized as a result of the reaction between isonicotinohydrazide with 2-Chlorobenzoyl chloride through an acylation reaction . The solvent used in the synthesis of the complex was ethanol .


Chemical Reactions Analysis

The compound “N’-(3-chlorobenzoyl)isonicotinohydrazide” was used to synthesize a complex with iron (III) metal by reflux in an ethanol solution .

Mechanism of Action

The mechanism of action of N'-(3-chlorobenzoyl)-3,4,5-trimethoxybenzohydrazide is not fully understood. However, several studies have suggested that this compound exerts its anti-cancer effects by inhibiting the activity of the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway. Additionally, this compound has been reported to inhibit the production of pro-inflammatory cytokines by suppressing the NF-κB signaling pathway.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. In vitro studies have reported that this compound inhibits the growth of cancer cells, induces apoptosis, and inhibits cell proliferation. This compound has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been reported to have anti-viral activity against the hepatitis B virus.

Advantages and Limitations for Lab Experiments

One of the advantages of N'-(3-chlorobenzoyl)-3,4,5-trimethoxybenzohydrazide is its potential therapeutic applications, including its anti-cancer, anti-inflammatory, and anti-viral properties. Additionally, this compound has been shown to have a relatively low toxicity profile in vitro. However, one of the limitations of this compound is its low solubility in water, which can limit its use in in vivo experiments.

Future Directions

Several future directions for the study of N'-(3-chlorobenzoyl)-3,4,5-trimethoxybenzohydrazide can be identified. One potential direction is to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo. Another direction is to study the potential synergistic effects of this compound in combination with other anti-cancer or anti-inflammatory agents. Additionally, further studies are needed to investigate the potential toxicity of this compound in vivo and its potential side effects. Finally, the development of novel methods for the synthesis of this compound with higher yields and improved solubility can also be explored.

Scientific Research Applications

N'-(3-chlorobenzoyl)-3,4,5-trimethoxybenzohydrazide has been extensively studied for its potential therapeutic applications, including its anti-cancer, anti-inflammatory, and anti-viral properties. Several studies have reported that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been reported to have anti-viral activity against the hepatitis B virus.

Properties

IUPAC Name

N'-(3-chlorobenzoyl)-3,4,5-trimethoxybenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O5/c1-23-13-8-11(9-14(24-2)15(13)25-3)17(22)20-19-16(21)10-5-4-6-12(18)7-10/h4-9H,1-3H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIUOIIGZDMMRNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NNC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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